AZ-12971554
Overview
Description
AZ12971554 is a synthetic organic compound that functions as a potent inhibitor of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, which is essential for blood clotting. AZ12971554 has shown promising results in preclinical studies, demonstrating high selectivity and efficacy in inhibiting thrombin activity .
Preparation Methods
The synthesis of AZ12971554 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring structure.
Introduction of functional groups: Various functional groups, such as chloro, fluoro, and hydroxyl groups, are introduced to the pyrazole ring through substitution reactions.
Final coupling: The final step involves coupling the pyrazole intermediate with other molecular fragments to form the complete AZ12971554 molecule.
Industrial production methods for AZ12971554 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
AZ12971554 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: AZ12971554 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZ12971554 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of thrombin and other serine proteases.
Biology: The compound is used in biological studies to investigate the role of thrombin in various physiological and pathological processes.
Medicine: AZ12971554 has potential therapeutic applications in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: The compound can be used in the development of anticoagulant drugs and other pharmaceutical products
Mechanism of Action
AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .
Comparison with Similar Compounds
AZ12971554 is unique in its high selectivity and potency as a thrombin inhibitor. Similar compounds include:
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.
Bivalirudin: A peptide-based direct thrombin inhibitor used in anticoagulation therapy.
Compared to these compounds, AZ12971554 demonstrates improved selectivity towards thrombin and reduced off-target effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H17ClFN7O3 |
---|---|
Molecular Weight |
457.85 |
IUPAC Name |
(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1 |
InChI Key |
GMKHQRCPNMGCIX-ZWKOTPCHSA-N |
SMILES |
O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ12971554 ; AZ-12971554; AZ 12971554. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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